molecular formula C14H11ClF2O2 B1529415 5-(Chloromethyl)-1,3-difluoro-2-(4-methoxyphenoxy)benzene CAS No. 1284680-06-3

5-(Chloromethyl)-1,3-difluoro-2-(4-methoxyphenoxy)benzene

Cat. No.: B1529415
CAS No.: 1284680-06-3
M. Wt: 284.68 g/mol
InChI Key: HUNARNQYLQFCIA-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1,3-difluoro-2-(4-methoxyphenoxy)benzene is an organic compound characterized by the presence of a chloromethyl group, two fluorine atoms, and a methoxyphenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1,3-difluoro-2-(4-methoxyphenoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyphenoxy Intermediate: The initial step involves the reaction of 4-methoxyphenol with an appropriate halogenating agent to introduce the methoxyphenoxy group.

    Introduction of Fluorine Atoms: The next step involves the selective fluorination of the benzene ring using a fluorinating reagent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Chloromethylation: The final step involves the chloromethylation of the benzene ring using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1,3-difluoro-2-(4-methoxyphenoxy)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids and reduction reactions to form corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) under mild to moderate conditions.

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) in the presence of catalysts.

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

    Oxidation and Reduction: Formation of benzaldehyde, benzoic acid, or benzyl alcohol derivatives.

Scientific Research Applications

5-(Chloromethyl)-1,3-difluoro-2-(4-methoxyphenoxy)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1,3-difluoro-2-(4-methoxyphenoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of biological activity. The fluorine atoms and methoxyphenoxy group can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-1,3-difluoro-2-(4-methoxyphenoxy)benzene: Similar structure but with the chloromethyl group at a different position.

    5-(Bromomethyl)-1,3-difluoro-2-(4-methoxyphenoxy)benzene: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    5-(Chloromethyl)-1,3-difluoro-2-(4-hydroxyphenoxy)benzene: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

5-(Chloromethyl)-1,3-difluoro-2-(4-methoxyphenoxy)benzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical reactivity and potential applications. The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(chloromethyl)-1,3-difluoro-2-(4-methoxyphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF2O2/c1-18-10-2-4-11(5-3-10)19-14-12(16)6-9(8-15)7-13(14)17/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNARNQYLQFCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2F)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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